molecular formula C14H17N3O2S B1393580 N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide CAS No. 1160264-53-8

N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide

Cat. No.: B1393580
CAS No.: 1160264-53-8
M. Wt: 291.37 g/mol
InChI Key: JHYUATUFGQDBHF-UHFFFAOYSA-N
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Description

N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide is a chemical compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol . This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide typically involves a multi-step process. One common method includes the reaction of phenylamine with 2-(pyridin-2-ylmethyl)amine in the presence of a sulfonyl chloride . The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme function or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide
  • 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group, a pyridinylmethyl group, and a sulfonamide moiety allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

IUPAC Name

N-phenyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,17-13-6-2-1-3-7-13)11-10-15-12-14-8-4-5-9-16-14/h1-9,15,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYUATUFGQDBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CCNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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